Home > Products > Screening Compounds P139411 > 2-amino-6-tert-butyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
2-amino-6-tert-butyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

2-amino-6-tert-butyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Catalog Number: EVT-4747140
CAS Number:
Molecular Formula: C20H23F3N2OS
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CID 2886111 is a reference positive allosteric modulator (PAM) of the dopamine D1 receptor []. PAMs bind to a site distinct from the orthosteric site of a receptor and modulate the receptor's activity upon agonist binding [].

Mechanism of Action

CID 2886111 acts as a PAM by binding to an allosteric site on the D1 receptor different from the site targeted by DETQ, another D1 PAM []. This binding enhances the receptor's response to dopamine [].

Applications

CID 2886111 serves as a research tool for investigating allosteric modulation of the dopamine D1 receptor []. Combining it with DETQ leads to a supra-additive response in the absence of dopamine, suggesting both PAMs can bind to the D1 receptor simultaneously []. This finding opens possibilities for developing novel pharmacological strategies targeting the D1 receptor.

DETQ (2-(2,6-Dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one)

  • Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. It exerts its effects by binding to a specific allosteric site on the D1 receptor, distinct from the orthosteric binding site of dopamine. This binding enhances the receptor's response to dopamine, leading to increased intracellular signaling.

CID 2886111 (N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide)

  • Compound Description: CID 2886111 serves as a reference D1 PAM, acting as a positive allosteric modulator of the dopamine D1 receptor. Like DETQ, it enhances the receptor's response to dopamine but binds to a different allosteric site.

LY451646 and LY451395

  • Compound Description: Both LY451646 and LY451395 belong to the class of AMPA receptor (AMPA-R) potentiators, exhibiting the ability to enhance AMPA receptor function. These compounds have been investigated for their potential in inducing brain-derived neurotrophic factor (BDNF) production, a crucial neurotrophin involved in neuronal survival, growth, and plasticity. Notably, both compounds have shown a bell-shaped response curve in terms of BDNF induction, suggesting a limited therapeutic window. LY451395, in particular, has demonstrated agonistic effects on AMPA receptors, potentially contributing to its bell-shaped response.

HBT1 (2-(((5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

  • Compound Description: HBT1 is a novel AMPA-R potentiator identified in the study as a potential therapeutic agent for neurological disorders. Unlike LY451646 and LY451395, HBT1 demonstrates a lower agonistic effect on AMPA-R, suggesting a reduced risk of bell-shaped responses in BDNF production.

OXP1 ((3S)-1-(4-tert-Butylphenyl)-N-((1R)-2-(dimethylamino)-1-phenylethyl)-3-isobutyl-2-oxopyrrolidine-3-carboxamide)

    N-[3,5-bis(trifluoromethyl)phenyl]-5-tert-butyl-6-chloropyrazine-2-carboxamide (ZINC3851967)

    • Compound Description: ZINC3851967 is a potential LasR inhibitor identified through a virtual screening study that integrated machine learning, pharmacophore modeling, and molecular docking. This compound exhibited a favorable binding affinity for LasR in silico and showed promising stability in molecular dynamics simulations. LasR is a key transcriptional regulator in the quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium responsible for various infections. Targeting LasR with inhibitors like ZINC3851967 offers a novel approach to disrupting QS, potentially attenuating P. aeruginosa virulence and biofilm formation.

    4-Amino-1-[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbonitrile (ZINC4024175)

    • Compound Description: ZINC4024175 emerged as another promising LasR inhibitor candidate from the same virtual screening study. This compound demonstrated favorable binding interactions with LasR in silico, indicating its potential as a QS inhibitor.

    N-[(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine (ZINC2125703)

    • Compound Description: ZINC2125703 was also identified as a potential LasR inhibitor in the virtual screening study. Its predicted binding affinity and favorable interactions with LasR in silico suggest its potential as a QS inhibitor.

    N-[3,5-Bis(trifluoromethyl)phenyl]5-tert-butylpyrazine-2-carboxamide (ZINC3851966)

    • Compound Description: ZINC3851966 emerged as a promising LasR inhibitor candidate from the virtual screening study. Its predicted binding affinity and favorable interactions with LasR in silico mark it as a potential QS inhibitor.

    Properties

    Product Name

    2-amino-6-tert-butyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

    IUPAC Name

    2-amino-6-tert-butyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

    Molecular Formula

    C20H23F3N2OS

    Molecular Weight

    396.5 g/mol

    InChI

    InChI=1S/C20H23F3N2OS/c1-19(2,3)11-7-8-14-15(10-11)27-17(24)16(14)18(26)25-13-6-4-5-12(9-13)20(21,22)23/h4-6,9,11H,7-8,10,24H2,1-3H3,(H,25,26)

    InChI Key

    XRHKPKNWGVPGCT-UHFFFAOYSA-N

    SMILES

    CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)N

    Canonical SMILES

    CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.